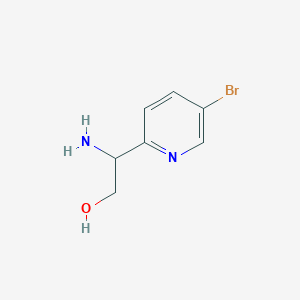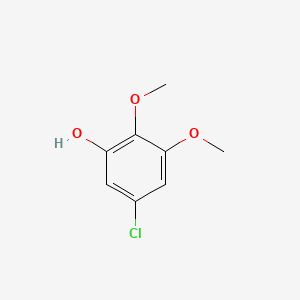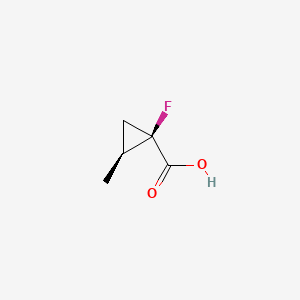
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a fluorine atom and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as a transition metal complex to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve the large-scale cyclopropanation of suitable alkenes followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound has an amino group instead of a fluorine atom and exhibits different reactivity and applications.
(1R,2S)-2-bromocyclopropanecarboxylic acid: The bromine atom in this compound leads to different substitution reactions compared to the fluorine atom.
Uniqueness
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H7FO2 |
|---|---|
Poids moléculaire |
118.11 g/mol |
Nom IUPAC |
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
Clé InChI |
VUCUGTZPWIJWPK-WVZVXSGGSA-N |
SMILES isomérique |
C[C@H]1C[C@@]1(C(=O)O)F |
SMILES canonique |
CC1CC1(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


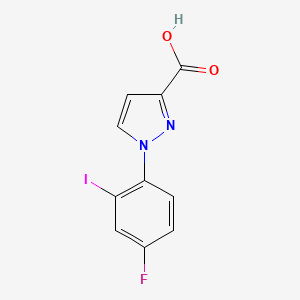
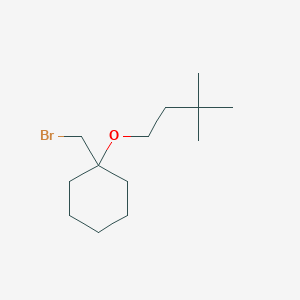
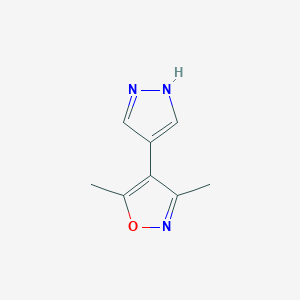
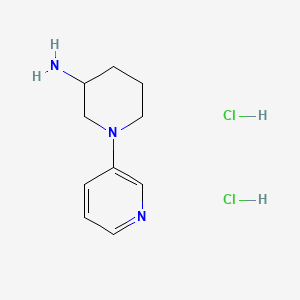

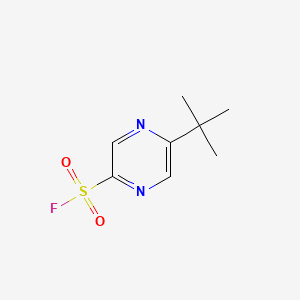
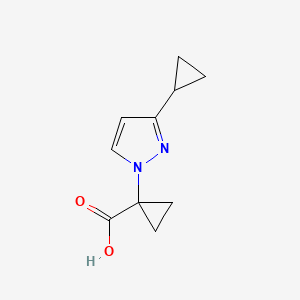
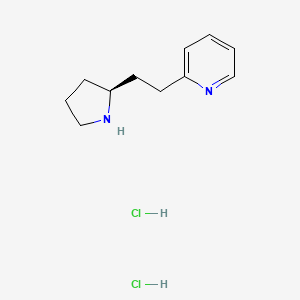
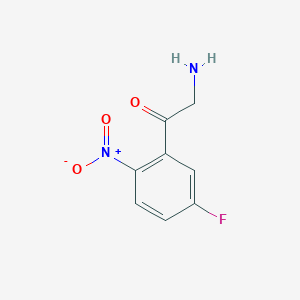
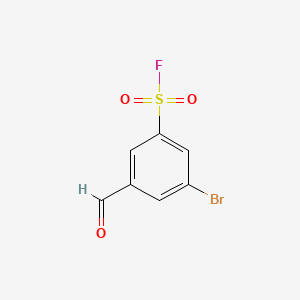
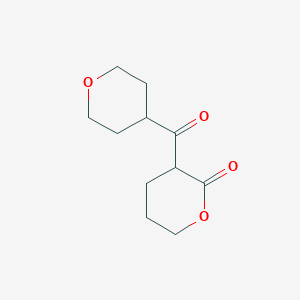
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
